molecular formula C7H6ClIO B1599835 2-Chloro-4-iodo-1-methoxybenzene CAS No. 75676-72-1

2-Chloro-4-iodo-1-methoxybenzene

Cat. No. B1599835
CAS RN: 75676-72-1
M. Wt: 268.48 g/mol
InChI Key: XJMLPDPXMJKTCH-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-1-methoxybenzene is a chemical compound with the molecular formula C7H6ClIO . It is also known by other names such as 2-Chloro-4-iodo-1-methylbenzene .


Synthesis Analysis

The synthesis of 2-Chloro-4-iodo-1-methoxybenzene involves several steps. One method involves the nucleophilic aromatic substitution of commercially available fluoroarenes with sodium methoxide . This reaction provides good to excellent yields of the desired methoxylated products .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-iodo-1-methoxybenzene consists of a benzene ring substituted with a chlorine atom, an iodine atom, and a methoxy group . The exact mass of the molecule is 267.915192 g/mol .


Physical And Chemical Properties Analysis

2-Chloro-4-iodo-1-methoxybenzene has a molecular weight of 268.48 g/mol . It has a density of 1.8±0.1 g/cm3, a boiling point of 266.0±25.0 °C at 760 mmHg, and a melting point of 83 °C .

Scientific Research Applications

Application in Organic Synthesis

2-Chloro-4-iodo-1-methoxybenzene is utilized in organic synthesis, particularly in the preparation of various organic compounds. Moroda and Togo (2008) demonstrated its role in the iodobenzene-catalyzed cyclization of 2-aryl-N-methoxyethanesulfonamides, leading to the formation of 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides. This process highlights its utility in synthesizing complex organic structures (Moroda & Togo, 2008).

Role in Halogen Bonding Studies

The compound has significance in the study of halogen bonding. Research by Pigge, Vangala, and Swenson (2006) on the structures of 4-halotriaroylbenzenes showed the importance of C-X...O=C interactions in such compounds. This study aids in understanding the structural behavior of halogenated compounds, including those containing 2-Chloro-4-iodo-1-methoxybenzene (Pigge, Vangala, & Swenson, 2006).

In Electrochemical Studies

2-Chloro-4-iodo-1-methoxybenzene is also important in electrochemical research. McGuire et al. (2016) conducted studies on the electrochemical reduction of similar compounds, providing insights into the electrochemical behaviors of halogenated methoxybenzenes, which is relevant for environmental and analytical chemistry applications (McGuire et al., 2016).

Environmental and Pollution Studies

This compound is also relevant in environmental studies, particularly in the investigation of pollutants. Gackowska et al. (2015) explored the degradation path of sunscreen agents that are structurally related to 2-Chloro-4-iodo-1-methoxybenzene, highlighting its relevance in understanding the environmental fate of certain chemicals (Gackowska et al., 2015).

Safety And Hazards

The compound is classified as dangerous with hazard statements H315 - H318 - H335 - H411 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), avoiding release to the environment (P273), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .

Future Directions

The compound has been used in the synthesis of mono- and dimethoxylated polychlorinated biphenyls derivatives starting from fluoroarene derivatives . This synthesis strategy provides straightforward access to a range of mono- and dimethoxylated PCB derivatives that were not readily accessible previously .

properties

IUPAC Name

2-chloro-4-iodo-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMLPDPXMJKTCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458067
Record name 2-CHLORO-4-IODO-1-METHOXYBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-iodo-1-methoxybenzene

CAS RN

75676-72-1
Record name 2-CHLORO-4-IODO-1-METHOXYBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
R Dhakal, X Li, SR Parkin, HJ Lehmler - Environmental Science and …, 2020 - Springer
… Optimization of the synthesis of 2-chloro-4-iodo-1-methoxybenzene (5f) … This reaction provided 2-chloro-4-iodo-1-methoxybenzene (5f) in 83% yield. We also observed side products …
Number of citations: 3 link.springer.com
MN Burhardt, R Taaning, NC Nielsen… - The Journal of Organic …, 2012 - ACS Publications
… 2-Chloro-4-iodo-1-methoxybenzene (134 mg, 0.500 mmol) was dissolved in DMSO (2 mL) under argon atmosphere and added to the reaction mixture. The temperature was raised to …
Number of citations: 27 pubs.acs.org
C Schütz, A Hodzic, M Hamed, AS Abdelsamie… - European Journal of …, 2021 - Elsevier
… 2-chloro-4-iodo-1-methoxybenzene 1.22a (53.7 mg, 0.200 mmol) was used. Automated flash chromatography afforded the title compound as a yellow solid (16.3 mg, 0.048 mmol, 24%). …
Number of citations: 6 www.sciencedirect.com
DW Slocum, JA Jennings… - European Journal of …, 2018 - Wiley Online Library
… 2-Chloro-4-iodo-1-methoxybenzene (17): To a stirred solution of 1.64 m o-Li-p-iodoanisole (8.0 mL) was slowly added hexachloroethane (2.79 g, 11.8 mmol) as a solid. The reaction …
RD Tilve, VM Alexander, BM Khadilkar - Tetrahedron letters, 2002 - Elsevier
A simple and direct method for the iodination of activated arenes, using molecular iodine and silfen (silica supported ferric nitrate nonahydrate) as an oxidant, is presented. The …
Number of citations: 28 www.sciencedirect.com

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